molecular formula C33H62O4 B14446545 Ditetradecyl 2-methylidenebutanedioate CAS No. 73345-26-3

Ditetradecyl 2-methylidenebutanedioate

Cat. No.: B14446545
CAS No.: 73345-26-3
M. Wt: 522.8 g/mol
InChI Key: WWYLBXDBGNFKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditetradecyl 2-methylidenebutanedioate is a diester derivative of 2-methylidenebutanedioic acid (itaconic acid), featuring two tetradecyl (C14) alkyl chains esterified to the carboxyl groups. This compound is structurally characterized by a methylidene group (-CH2-) adjacent to the central double bond, which influences its reactivity and physical properties. While the provided evidence primarily lists adipate (hexanedioate) esters, direct references to 2-methylidenebutanedioate derivatives are absent. For the purpose of this comparison, we will focus on ditetradecyl adipate (CAS 26720-19-4 and 69227-17-4) as a structurally analogous compound, given its relevance to the evidence and shared ester functionality .

Properties

CAS No.

73345-26-3

Molecular Formula

C33H62O4

Molecular Weight

522.8 g/mol

IUPAC Name

ditetradecyl 2-methylidenebutanedioate

InChI

InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-32(34)30-31(3)33(35)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h3-30H2,1-2H3

InChI Key

WWYLBXDBGNFKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditetradecyl 2-methylidenebutanedioate can be synthesized through esterification reactions. One common method involves the reaction of tetradecyl alcohol with 2-methylidenebutanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ditetradecyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics, lubricants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ditetradecyl 2-methylidenebutanedioate involves its interaction with cellular membranes and proteins. The ester group can undergo hydrolysis to release tetradecyl alcohol and 2-methylidenebutanedioic acid, which can then interact with various molecular targets. These interactions can modulate cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights numerous adipate esters with varying alkyl chains and counterions. Key comparisons are structured around molecular features, applications, and physicochemical properties.

Table 1: Key Adipate Esters and Analogous Compounds

Compound Name CAS Number Alkyl/Counterion Groups Key Applications/Properties Reference ID
Ditetradecyl adipate 26720-19-4 Two C14 chains High hydrophobicity, plasticizers
Ditetradecyl adipate 69227-17-4 Two C14 chains Polymer additives
Diethyl adipate 103-23-1 Two C2 chains Solvent, low viscosity
Dioctyl hexanedioate 123-79-5 Two C8 chains Lubricants, plasticizers
Dipotassium adipate 19147-16-1 K+ counterions Buffering agents
Ditridecyl adipate 16958-92-2 Two C13 chains High thermal stability

Structural and Functional Insights

Alkyl Chain Length: Ditetradecyl adipate (C14 chains) exhibits higher molecular weight (~638 g/mol) and hydrophobicity compared to shorter-chain analogs like diethyl adipate (C2, ~202 g/mol). This reduces volatility and enhances compatibility with nonpolar polymers . In contrast, ditridecyl adipate (C13) shows similar thermal stability but slightly lower viscosity due to asymmetric chain packing .

Ionic vs. Nonionic Derivatives: Ionic salts like dipotassium adipate (CAS 19147-16-1) are water-soluble and used in pH regulation, whereas nonionic esters like ditetradecyl adipate are lipid-soluble, favoring use in coatings and elastomers .

Research Findings and Industrial Relevance

  • Plasticizer Performance : Long-chain adipates like ditetradecyl adipate are preferred in PVC and polyurethane formulations for their low migration rates and resistance to extraction by oils .
  • Thermal Stability : Adipates with C12–C14 chains exhibit decomposition temperatures above 250°C, outperforming shorter-chain analogs like dipropyl adipate (CAS 106-19-4) .
  • Environmental Impact : Longer alkyl chains reduce aquatic toxicity but increase persistence in soil, necessitating trade-offs in green chemistry applications .

Notes on Evidence Limitations

  • The evidence lacks data on 2-methylidenebutanedioate derivatives, requiring extrapolation from adipate esters.
  • Contradictory CAS entries for ditetradecyl adipate (26720-19-4 vs. 69227-17-4) may indicate stereoisomerism or supplier-specific nomenclature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.